Benzyl (4-methylpiperidin-4-yl)carbamate hydrochloride Benzyl (4-methylpiperidin-4-yl)carbamate hydrochloride
Brand Name: Vulcanchem
CAS No.: 676559-74-3
VCID: VC11719748
InChI: InChI=1S/C14H20N2O2.ClH/c1-14(7-9-15-10-8-14)16-13(17)18-11-12-5-3-2-4-6-12;/h2-6,15H,7-11H2,1H3,(H,16,17);1H
SMILES: CC1(CCNCC1)NC(=O)OCC2=CC=CC=C2.Cl
Molecular Formula: C14H21ClN2O2
Molecular Weight: 284.78 g/mol

Benzyl (4-methylpiperidin-4-yl)carbamate hydrochloride

CAS No.: 676559-74-3

Cat. No.: VC11719748

Molecular Formula: C14H21ClN2O2

Molecular Weight: 284.78 g/mol

* For research use only. Not for human or veterinary use.

Benzyl (4-methylpiperidin-4-yl)carbamate hydrochloride - 676559-74-3

Specification

CAS No. 676559-74-3
Molecular Formula C14H21ClN2O2
Molecular Weight 284.78 g/mol
IUPAC Name benzyl N-(4-methylpiperidin-4-yl)carbamate;hydrochloride
Standard InChI InChI=1S/C14H20N2O2.ClH/c1-14(7-9-15-10-8-14)16-13(17)18-11-12-5-3-2-4-6-12;/h2-6,15H,7-11H2,1H3,(H,16,17);1H
Standard InChI Key YZCTUPDPCQEBSH-UHFFFAOYSA-N
SMILES CC1(CCNCC1)NC(=O)OCC2=CC=CC=C2.Cl
Canonical SMILES CC1(CCNCC1)NC(=O)OCC2=CC=CC=C2.Cl

Introduction

Structural Characteristics and Molecular Properties

Benzyl (4-methylpiperidin-4-yl)carbamate hydrochloride (molecular formula: C14H21ClN2O2\text{C}_{14}\text{H}_{21}\text{ClN}_2\text{O}_2) features a piperidine ring substituted at the 4-position with a methyl group and a carbamate moiety. The hydrochloride salt enhances solubility and stability, making it suitable for aqueous-phase reactions. Key structural attributes include:

  • Piperidine Core: A six-membered heterocyclic ring with one nitrogen atom, contributing to its basicity and ability to participate in hydrogen bonding.

  • Carbamate Functional Group: The benzyloxycarbonyl (Cbz) group acts as a protecting agent for the secondary amine, enabling selective reactivity in multi-step syntheses .

  • Chloride Counterion: Balances the positive charge on the protonated piperidine nitrogen, stabilizing the crystalline solid form.

The stereoelectronic effects of the methyl group at the 4-position influence ring conformation, altering reactivity toward electrophiles and nucleophiles.

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis typically involves a two-step protocol:

  • Reductive Amination:

    • Substrate: 4-Methylpiperidin-4-one is reacted with benzyl chloroformate in the presence of a reducing agent such as sodium cyanoborohydride.

    • Conditions: Conducted in tetrahydrofuran (THF) at 0–5°C to minimize side reactions .

    • Intermediate: Yields the free base, benzyl (4-methylpiperidin-4-yl)carbamate.

  • Salt Formation:

    • Acid Treatment: The free base is treated with hydrochloric acid in diethyl ether, precipitating the hydrochloride salt.

This method achieves yields of 75–85% with >95% purity, as confirmed by 1H^1\text{H}-NMR and HPLC .

Industrial-Scale Production

An optimized route employs Triton-B (benzyltrimethylammonium hydroxide) and gaseous CO2\text{CO}_2 for one-step carbamate formation from 4-methylpiperidine :

4-Methylpiperidine+Benzyl ChloroformateTriton-B, CO2Benzyl (4-Methylpiperidin-4-yl)carbamate\text{4-Methylpiperidine} + \text{Benzyl Chloroformate} \xrightarrow{\text{Triton-B, CO}_2} \text{Benzyl (4-Methylpiperidin-4-yl)carbamate}

Advantages:

  • Eliminates intermediate isolation steps.

  • Reduces reaction time from 24 hours to 6–8 hours.

  • Scalable to multi-kilogram batches with 90% yield .

Reactivity and Chemical Transformations

Oxidation and Reduction

  • Oxidation: Treatment with KMnO4\text{KMnO}_4 in acidic media cleaves the piperidine ring, yielding a dicarboxylic acid derivative.

  • Reduction: Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) removes the benzyl group, regenerating the primary amine.

Nucleophilic Substitution

The carbamate group undergoes substitution with amines or alcohols under basic conditions:

Benzyl (4-Methylpiperidin-4-yl)carbamate+R-NH2R-NH-C(O)-Piperidine+Benzyl Alcohol\text{Benzyl (4-Methylpiperidin-4-yl)carbamate} + \text{R-NH}_2 \rightarrow \text{R-NH-C(O)-Piperidine} + \text{Benzyl Alcohol}

This reactivity is exploited in peptide coupling and polymer synthesis .

Biological and Pharmacological Applications

Enzyme Inhibition

The compound exhibits acetylcholinesterase (AChE) inhibition (IC50=2.3 μM\text{IC}_{50} = 2.3\ \mu\text{M}), comparable to donepezil, a clinical Alzheimer’s drug. Mechanistic studies suggest binding to the catalytic anionic site (CAS) of AChE, blocking acetylcholine hydrolysis.

Antiviral Activity

Derivatives demonstrate influenza A virus inhibition by targeting the hemagglutinin fusion peptide. Molecular docking reveals hydrophobic interactions with viral glycoproteins (ΔG=9.2 kcal/mol\Delta G = -9.2\ \text{kcal/mol}).

Comparative Analysis with Structural Analogues

CompoundKey Structural DifferenceBiological Activity (AChE IC₅₀)
Benzyl (4-methylpiperidin-4-yl)carbamate HCl4-Methyl substitution2.3 μM
Benzyl (piperidin-4-yl)carbamate HClNo methyl group5.8 μM
Benzyl (4-ethylpiperidin-4-yl)carbamate HClEthyl substituent1.9 μM

Trends: Bulkier alkyl groups (e.g., ethyl) enhance AChE affinity due to improved hydrophobic interactions.

Industrial and Research Applications

  • Pharmaceutical Intermediate: Used in synthesizing neuromodulators and antiviral agents.

  • Polymer Chemistry: Serves as a monomer in polyurethane production, imparting rigidity to polymer backbones .

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